molecular formula C20H18N4O3 B11198788 5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole

5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole

Cat. No.: B11198788
M. Wt: 362.4 g/mol
InChI Key: ABKBDIONNVOGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole: is a heterocyclic compound featuring two oxadiazole rings These rings are known for their stability and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. The oxadiazole rings play a crucial role in binding to specific proteins and enzymes, leading to the compound’s biological effects. Pathways involved may include inhibition of growth factors, enzymes, and kinases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole stands out due to its dual oxadiazole rings, which enhance its stability and biological activity.

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

2-phenyl-5-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C20H18N4O3/c1-13(2)25-16-10-8-14(9-11-16)19-21-17(27-24-19)12-18-22-23-20(26-18)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3

InChI Key

ABKBDIONNVOGHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.